molecular formula C24H20ClN3O2 B11228643 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

Katalognummer: B11228643
Molekulargewicht: 417.9 g/mol
InChI-Schlüssel: BECSDHKIWOCOGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a chlorophenyl group, and an oxazolo-pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Oxazolo-Pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the Cyclopentane Ring: This can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Coupling Reactions: The final step involves coupling the oxazolo-pyridine moiety with the cyclopentane ring and the chlorophenyl group under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The oxazolo-pyridine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar in structure but may differ in the position of substituents or the nature of the functional groups.

    1-(4-Bromophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar but with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar but with a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H20ClN3O2

Molekulargewicht

417.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H20ClN3O2/c25-18-10-8-17(9-11-18)24(12-1-2-13-24)23(29)27-19-6-3-5-16(15-19)22-28-21-20(30-22)7-4-14-26-21/h3-11,14-15H,1-2,12-13H2,(H,27,29)

InChI-Schlüssel

BECSDHKIWOCOGP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.